Cas no 2229181-00-2 (1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexane-1-carboxylic acid)
1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexane-1-carboxylic acid
- 2229181-00-2
- EN300-1762113
- 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid
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- Inchi: 1S/C14H16N2O2/c17-13(18)14(6-2-1-3-7-14)11-9-16-12-10(11)5-4-8-15-12/h4-5,8-9H,1-3,6-7H2,(H,15,16)(H,17,18)
- InChI Key: HOKVCIJDYVEZBU-UHFFFAOYSA-N
- SMILES: OC(C1(C2=CNC3C2=CC=CN=3)CCCCC1)=O
Computed Properties
- Exact Mass: 244.121177757g/mol
- Monoisotopic Mass: 244.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 66Ų
1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762113-0.05g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid |
2229181-00-2 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1762113-0.1g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid |
2229181-00-2 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1762113-0.25g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid |
2229181-00-2 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1762113-0.5g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid |
2229181-00-2 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1762113-1.0g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid |
2229181-00-2 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1762113-2.5g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid |
2229181-00-2 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1762113-5.0g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid |
2229181-00-2 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1762113-10.0g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid |
2229181-00-2 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1762113-1g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid |
2229181-00-2 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1762113-5g |
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid |
2229181-00-2 | 5g |
$3520.0 | 2023-09-20 |
1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexane-1-carboxylic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclohexane-1-carboxylic acid
Introduction to 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid (CAS No. 2229181-00-2)
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229181-00-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a fusion of two distinct heterocyclic frameworks: the pyrrolo[2,3-b]pyridine scaffold and a cyclohexane moiety linked through a carboxylic acid bridge. The structural complexity of this compound not only makes it an intriguing subject for synthetic chemists but also positions it as a potential candidate for drug discovery programs targeting various therapeutic areas.
The pyrrolo[2,3-b]pyridine core is a nitrogen-containing heterocycle that is prevalent in numerous bioactive natural products and pharmacologically relevant molecules. Its unique bicyclic structure, featuring a pyrrole ring fused to a pyridine ring, endows it with distinctive electronic and steric properties that can be exploited in the design of ligands for enzymes and receptors. In particular, the nitrogen atoms within the pyrrolo[2,3-b]pyridine system can serve as hydrogen bond donors or acceptors, facilitating interactions with biological targets. This feature has been leveraged in the development of small-molecule inhibitors and modulators for applications ranging from oncology to neuroscience.
The introduction of the cyclohexane ring in 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid adds an additional layer of conformational flexibility to the molecule. The cyclohexane moiety can adopt multiple chair conformations, which can influence the overall shape and orientation of the molecule when bound to a biological target. This conformational diversity is particularly valuable in drug design, as it allows for fine-tuning of binding affinity and selectivity. The carboxylic acid group at the 1-position provides another potential site for interaction with biological partners, either through direct hydrogen bonding or through salt formation with positively charged residues.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to more effectively model the interactions between small molecules like 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid and their biological targets. For instance, molecular docking studies have been used to predict how this compound might bind to enzymes such as kinases or transcription factors, which are often implicated in disease pathways. These computational approaches have revealed that the pyrrolo[2,3-b]pyridine core can effectively occupy hydrophobic pockets within the target protein, while the cyclohexane ring and carboxylic acid group contribute to stabilizing interactions through hydrophobic and electrostatic forces, respectively.
In parallel with computational studies, experimental investigations have begun to explore the pharmacological properties of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid. Initial assays have suggested that this compound exhibits moderate binding affinity for certain protein targets, making it a promising lead for further optimization. The carboxylic acid group has been shown to be particularly important for binding interactions, as modifications to this moiety often lead to significant changes in activity. Additionally, the flexibility provided by the cyclohexane ring appears to enhance the compound's ability to adapt its conformational shape to fit into binding pockets of varying sizes and shapes.
The synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid represents a significant achievement in synthetic organic chemistry. The construction of the pyrrolo[2,3-b]pyridine core typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. Advances in transition metal-catalyzed cross-coupling reactions have made it possible to construct complex heterocyclic frameworks more efficiently than ever before. For example, palladium-catalyzed Buchwald-Hartwig aminations have been employed to form carbon-nitrogen bonds within the pyrrolo[2,3-b]pyridine system, while copper-catalyzed coupling reactions have been used to introduce the cyclohexane moiety.
The synthesis of derivatives of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid has also been explored as a means to modulate its pharmacological properties. By introducing substituents at various positions on the molecule—such as halogens on the pyrrole ring or alcohols on the cyclohexane side chain—researchers can fine-tune interactions with biological targets. These modifications can lead to improved solubility, bioavailability, or selectivity without compromising core binding interactions. Such structural diversification is a cornerstone of modern drug discovery efforts aimed at developing next-generation therapeutics.
The potential therapeutic applications of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid are broad and multifaceted. Given its structural features and reported binding properties, this compound may find utility in treating conditions such as cancer, inflammation, or neurological disorders. For instance, kinases are known to play critical roles in cell proliferation and differentiation pathways that are dysregulated in many cancers. Small-molecule inhibitors like 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}cyclohexane-1-carboxylic acid could potentially interfere with these pathways by blocking kinase activity or modulating downstream signaling events.
Furthermore,the ability of this compound to interact with transcription factors may make it relevant for therapeutic strategies targeting diseases involving aberrant gene expression. Transcription factors are proteins that regulate gene transcription by binding to specific DNA sequences. By modulating their activity with small molecules like 1-{1H-pyrrolo[2
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